molecular formula C10H7ClO3 B074579 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 1134-00-5

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B074579
CAS RN: 1134-00-5
M. Wt: 210.61 g/mol
InChI Key: QEYMIQBZTUQKAC-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular formula of C10H7ClO3 and a molecular weight of 210.613 .


Synthesis Analysis

Benzofuran compounds, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, can be synthesized through various methods. One common strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid consists of a benzofuran ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position . The carboxylic acid group is attached to the 2-position of the benzofuran ring .


Chemical Reactions Analysis

Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 362.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its water solubility at 25 deg C is estimated to be 51.66 mg/L .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, have shown potential anticancer activity . They have been found to inhibit the growth of various types of cancer cells. For instance, one derivative demonstrated significant cytotoxic activity against head and neck (SQ20B) cancer cell line . Another derivative showed promising results in reducing the growth of metastatic lesions in a murine lung cancer model .

Antibacterial Activity

Benzofuran compounds, such as 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, have also displayed potent antibacterial activity . The presence of halogens, nitro, and hydroxyl groups in the 5- or 6-position of the nucleus has been associated with this antibacterial effect .

Anti-oxidative Activity

Benzofuran derivatives are known for their anti-oxidative properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antiviral Activity

Some benzofuran compounds have shown antiviral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .

Drug Development

The unique physicochemical properties of benzofuran compounds make them an important basis for medicinal chemistry . They are often used as core structures in the development of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Synthesis

Benzofuran derivatives are also used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .

Safety And Hazards

The safety information available indicates that 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of research on 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and similar compounds could focus on their potential applications in medicine, given their strong biological activities . Further studies could also explore novel methods for the synthesis of these compounds .

properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYMIQBZTUQKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357729
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

CAS RN

1134-00-5
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
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